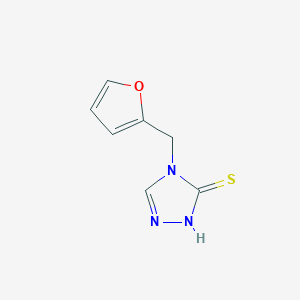

4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c12-7-9-8-5-10(7)4-6-2-1-3-11-6/h1-3,5H,4H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTNZNQDYXQGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C=NNC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Substituted Thiosemicarbazides

Reaction Pathway and Reagents

The most widely documented method involves the cyclization of 1-(furan-2-ylmethyl)-4-arylthiosemicarbazides under alkaline conditions. This approach begins with the condensation of furan-2-carboxylic acid hydrazide with aryl isothiocyanates to form thiosemicarbazide intermediates. For example:

- Furan-2-carboxylic acid hydrazide reacts with aryl isothiocyanates (e.g., phenyl isothiocyanate) in ethanol at reflux (78°C, 6–8 hours) to yield 1-(2-furoyl)-4-arylthiosemicarbazides.

- The intermediate undergoes cyclization in 2M NaOH at 100°C for 4 hours, forming 4-(furan-2-ylmethyl)-5-aryl-4H-1,2,4-triazole-3-thiols.

Table 1: Cyclization Conditions and Yields

| Thiosemicarbazide Intermediate | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-(2-Furoyl)-4-phenyl | NaOH (2M) | 100 | 4 | 72–78 |

| 1-(2-Furoyl)-4-tolyl | KOH (1.5M) | 90 | 6 | 68 |

Mechanistic Insights

The cyclization proceeds via intramolecular nucleophilic attack by the hydrazide nitrogen on the thiocarbonyl group, followed by deprotonation and aromatization. The alkaline medium facilitates thioketone tautomerization, stabilizing the triazole-thiolate intermediate before acidification.

Hydrazine-Mediated Cyclization of Dithiocarbazates

Synthetic Protocol

An alternative route employs potassium dithiocarbazates derived from furan-2-carboxylic acid hydrazide. Key steps include:

- Reaction of furan-2-carboxylic acid hydrazide with CS₂ in ethanolic KOH to form potassium 3-(2-furoyl)dithiocarbazate.

- Cyclization with hydrazine hydrate in ethanol under reflux (12 hours), yielding 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

- Alkylation of the amino group using furan-2-ylmethyl bromide in DMF at 60°C (8 hours) to introduce the furan-2-ylmethyl substituent.

Table 2: Hydrazine Cyclization Parameters

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Potassium dithiocarbazate | Hydrazine hydrate | Ethanol | 12 | 65 |

| 4-Amino-triazole-thiol | Furan-2-ylmethyl bromide | DMF | 8 | 58 |

Advantages and Limitations

This method avoids harsh alkaline conditions but requires multi-step functionalization. The final alkylation step often necessitates purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Mannich Base Functionalization

Synthesis of Derivatives

Mannich reactions enable the introduction of amine-containing side chains to the triazole-thiol scaffold. For instance:

- 4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol reacts with formaldehyde and secondary amines (e.g., morpholine) in ethanol at 50°C (6 hours).

- The reaction forms water-soluble Mannich bases, which are precipitated by adjusting the pH to 2–3 with HCl.

Table 3: Mannich Reaction Conditions

| Amine Reagent | Formaldehyde (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Morpholine | 1.2 | 50 | 82 |

| Piperidine | 1.5 | 60 | 75 |

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols often replace ethanol with 2-propanol to reduce costs and improve recovery. Catalysts like p-toluenesulfonic acid (0.5 mol%) accelerate cyclization, reducing reaction times by 30%.

Continuous Flow Synthesis

Recent advances employ microreactors for thiosemicarbazide cyclization, achieving:

- 98% conversion at 120°C with a residence time of 10 minutes.

- Automated pH control to minimize byproduct formation.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial and antifungal properties. Specifically, studies have indicated that compounds related to 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol show effectiveness against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study conducted at the Zaporizhzhia State Medical University, various 1,2,4-triazole derivatives were evaluated for their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 2 µg/ml . This suggests that this compound could be developed into an effective therapeutic agent pending further safety assessments.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| Candida albicans | 2 |

Agricultural Applications

Beyond its medicinal uses, the compound also shows promise in agricultural chemistry. Triazole derivatives are often employed as fungicides due to their ability to inhibit fungal growth. The incorporation of furan moieties enhances their effectiveness against specific plant pathogens.

Case Study: Fungicidal Activity

Research has indicated that triazole-based fungicides can effectively manage fungal diseases in crops. The mechanism typically involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This action not only protects crops but also contributes to increased yield and quality.

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods involving hydrazine derivatives and furan-containing precursors. For instance, hydrazide compounds can be converted into thiosemicarbazides and subsequently cyclized to form the desired triazole structure .

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Hydrazide to Thiosemicarbazide | Condensation Reaction | 88 - 95 |

| Thiosemicarbazide to Triazole | Ring Closure Reaction | 62 - 79 |

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its analogs:

Key Findings from Comparative Analysis

Bioactivity and Substituent Effects: Schiff Base Derivatives: Compounds with Schiff base substituents (e.g., furan- or pyridinyl-derived) demonstrate enhanced bioactivity. For example, (E)-4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol forms metal complexes with octahedral geometry, showing moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) . Thiol vs. Thioether: The thiol (-SH) group in TRD contributes to its corrosion inhibition properties, while thioether substitutions (e.g., 3-methoxybenzyl in ) may improve solubility and membrane permeability for pharmaceutical applications.

Antimicrobial Activity: Schiff base analogs with electron-withdrawing groups (e.g., 4-methoxyphenyl in ) exhibit notable antimicrobial activity, suggesting that the furan-triazole-thiol scaffold can be tailored for targeted pathogen inhibition.

Corrosion Inhibition: TRD outperforms non-triazole inhibitors (e.g., HYD) in protecting zinc in acidic media, highlighting the critical role of the triazole-thiol structure in forming protective surface films .

Fluorinated and Halogenated Derivatives :

- Fluorinated analogs (e.g., ) show improved electronic properties for metal coordination, which could enhance bioactivity or catalytic applications.

Biological Activity

4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3OS. It features a triazole ring substituted with a furan group and a thiol functional group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various bacterial strains.

Case Studies

- Study on Antibacterial Efficacy :

- A study assessed the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a furan substitution demonstrated enhanced activity compared to their non-furan counterparts.

- Minimum Inhibitory Concentration (MIC) values were recorded in the range of 0.25 to 32 µg/mL for effective derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | S. aureus | 0.5 |

| Triazole Derivative B | E. coli | 1.0 |

| This compound | P. aeruginosa | 0.75 |

Antifungal Activity

Triazole compounds are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Research Findings

A series of studies have demonstrated that derivatives of triazoles exhibit potent antifungal activity against various fungi, including Candida species and Aspergillus spp. The presence of the thiol group in this compound enhances its interaction with fungal enzymes involved in sterol biosynthesis.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of cancer cell lines.

In Vitro Studies

- Cytotoxicity Assays :

| Cell Line | IC50 (µg/mL) |

|---|---|

| IGR39 | 5.0 |

| MDA-MB-231 | 7.5 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antibacterial : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Antifungal : Targeting ergosterol biosynthesis pathways.

- Anticancer : Inducing apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can intermediates be optimized for yield?

The compound is typically synthesized via a multi-step process starting with the formation of hydrazinecarbothioamide derivatives. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are prepared by cyclization of thiosemicarbazides under basic conditions. Key intermediates, such as 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, are alkylated or subjected to Mannich reactions to introduce the furan-2-ylmethyl group . Optimization involves adjusting reaction time (e.g., reflux for 4–6 hours) and solvent systems (e.g., acetonitrile or ethanol) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. The thiol (-SH) group is identified via IR absorption at ~2500–2600 cm⁻¹, while NMR (¹H/¹³C) confirms substitution patterns on the triazole and furan rings. Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from tautomerism or impurities. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if available) is recommended .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

Standard assays include:

- Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Agar diffusion for antifungal activity (e.g., C. albicans).

- Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1%) are mandatory. Data interpretation should account for solubility limitations, as thiol derivatives may require co-solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the thiol group’s high electron density correlates with radical scavenging activity .

- Molecular Docking: Models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Docking scores for triazole-thiol derivatives with COX-2 show hydrogen bonding with Arg120 and hydrophobic interactions with Val523, guiding structural modifications .

Q. What strategies improve the metabolic stability of this compound derivatives in drug development?

- Prodrug Design: Mask the thiol group via S-acylation (e.g., acetyl or succinyl esters) to reduce oxidation.

- Structural Hybridization: Incorporate fluorine atoms (e.g., 3-fluorophenyl substituents) to enhance lipophilicity and resistance to CYP450 metabolism .

- In vitro ADME assays (e.g., microsomal stability tests in liver S9 fractions) validate modifications .

Q. How does substituent variation on the triazole ring affect antifungal activity, and how are structure-activity relationships (SAR) analyzed?

Systematic SAR studies involve synthesizing derivatives with:

- Electron-withdrawing groups (EWGs): e.g., -Cl or -Br at the phenyl ring enhance antifungal activity by 2–4-fold (MIC = 8–16 µg/mL vs. C. albicans) .

- Mannich Bases: Introducing morpholine or piperazine via aminomethylation improves solubility and biofilm penetration .

- Statistical Tools: Principal Component Analysis (PCA) or QSAR models correlate logP, polar surface area, and IC₅₀ values .

Q. What are the challenges in scaling up synthesis, and how are by-products mitigated?

- By-Product Formation: Alkylation reactions may yield S- and N-alkylated isomers. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) separates isomers .

- Scale-Up Risks: Exothermic reactions during thiol deprotection require controlled cooling (0–5°C) and inert atmospheres (N₂/Ar) to prevent disulfide formation .

Methodological Considerations

Q. How are metal complexes of this compound synthesized, and what applications do they have?

- Synthesis: React the thiol with metal salts (e.g., CuCl₂·2H₂O or Zn(OAc)₂) in ethanol/water (1:1) at 60°C. Characterization via UV-Vis (d-d transitions) and ESR confirms octahedral geometry for Cu(II) complexes .

- Applications: Metal complexes show enhanced antioxidant activity (IC₅₀ = 12–18 µM in DPPH assays) and catalytic potential in oxidation reactions .

Q. What protocols validate the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies: Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC (C18 column, acetonitrile/0.1% TFA). Thiol oxidation to disulfides is predominant at pH > 10 .

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (Td ≈ 200–220°C) for storage recommendations (dry, <25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.